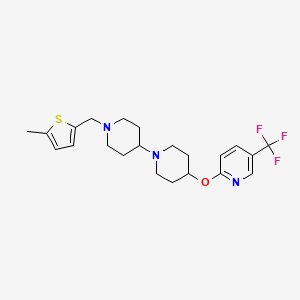

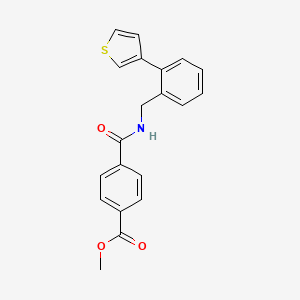

Methyl 4-((2-(thiophen-3-yl)benzyl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-((2-(thiophen-3-yl)benzyl)carbamoyl)benzoate” is a complex organic compound. It likely contains a benzoate ester group, a carbamoyl group, and a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The presence of the thiophene ring, benzyl group, carbamoyl group, and benzoate ester could each influence the compound’s reactivity.Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, such as Methyl 4-((2-(thiophen-3-yl)benzyl)carbamoyl)benzoate, have been studied for their potential anticancer properties . These compounds can interact with various biological targets and may inhibit the growth of cancer cells. Research is ongoing to determine the efficacy and safety of these compounds in cancer therapy.

Organic Semiconductors

Due to the presence of the thiophene ring, these molecules play a significant role in the development of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to advancements in electronic devices.

Anti-Inflammatory Drugs

Thiophene-based molecules, including Methyl 4-((2-(thiophen-3-yl)benzyl)carbamoyl)benzoate, exhibit anti-inflammatory properties . They are being explored for use in the treatment of chronic inflammatory diseases, with the aim of developing new nonsteroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Agents

Research has shown that thiophene derivatives can possess antimicrobial properties, making them potential candidates for the development of new antimicrobial agents . These compounds could be used to combat various bacterial and fungal infections.

Material Science: Corrosion Inhibitors

In material science, thiophene derivatives are utilized as corrosion inhibitors . They can provide protection for metals and alloys against corrosion, which is crucial for extending the lifespan of materials used in various industries.

Anesthetics

Some thiophene derivatives are used as anesthetics. For example, articaine, which contains a thiophene ring, is used as a dental anesthetic in Europe . It acts as a voltage-gated sodium channel blocker, providing local anesthesia during dental procedures.

Synthesis of Novel Chemical Entities

Methyl 4-((2-(thiophen-3-yl)benzyl)carbamoyl)benzoate is involved in the synthesis and characterization of novel chemical entities. Its synthesis involves catalytic processes that can yield pharmaceutically relevant products, which are essential for drug discovery and development.

Photophysical Properties

Thiophene derivatives are studied for their photophysical properties, which are important in the design of light-emitting materials . These properties can be harnessed in the development of new materials for optoelectronic applications.

Mechanism of Action

Target of Action

Thiophene derivatives, a key component of this compound, have been known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s worth noting that thiophene derivatives can participate in various chemical reactions, such as suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

Thiophene derivatives have been associated with a variety of biological effects, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiophene derivatives have been associated with a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

properties

IUPAC Name |

methyl 4-[(2-thiophen-3-ylphenyl)methylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3S/c1-24-20(23)15-8-6-14(7-9-15)19(22)21-12-16-4-2-3-5-18(16)17-10-11-25-13-17/h2-11,13H,12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQZVXJDBJJQJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((2-(thiophen-3-yl)benzyl)carbamoyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(furan-2-yl)methyl]-N-[(2-hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2848840.png)

![7-(2,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2848852.png)

![2-(2-(o-tolyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2848853.png)

![3-(3-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2848854.png)

![(Z)-methyl 2-((cyclohexanecarbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2848858.png)